[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
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Overview
Description
Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside is a flavonoid glycoside derived from the fresh leaves of Psidium guajava L. This compound belongs to the class of flavonoids, which are known for their antioxidant properties. It has a molecular weight of 616.48 g/mol and a chemical formula of C28H24O16 . The compound is light yellow to yellow in color and is primarily used in scientific research due to its bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside typically involves the glycosylation of quercetin with a galloyl group. The reaction conditions often require the use of catalysts and specific solvents to facilitate the glycosylation process. For instance, the use of dimethyl sulfoxide (DMSO) as a solvent can significantly impact the solubility and reaction efficiency .
Industrial Production Methods
Industrial production of this compound is generally carried out through extraction from natural sources, such as the leaves of Psidium guajava L. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could result in the formation of dihydroquercetin derivatives .
Scientific Research Applications
Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It inhibits the formation of reactive oxygen species and scavenges free radicals. The molecular targets include enzymes involved in oxidative stress pathways, such as alpha-glucosidase. The compound forms hydrogen bonds with these enzymes, altering their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Quercetin 3-O-glucuronide: Similar in structure but differs in the glycosylation pattern.
Rhamnetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside: Another galloyl-flavonoid glycoside with similar bioactive properties.
Isoquercitrin: Quercetin 3-O-glucoside, known for its antioxidant activity.
Uniqueness
Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside is unique due to its specific glycosylation with a galloyl group, which enhances its solubility and bioavailability. This structural uniqueness contributes to its potent antioxidant and anti-inflammatory activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQQLXJREAGPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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